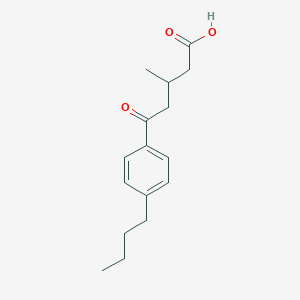

5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-4-5-13-6-8-14(9-7-13)15(17)10-12(2)11-16(18)19/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJAHSARWNVTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261161 | |

| Record name | 4-Butyl-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-46-6 | |

| Record name | 4-Butyl-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a butylphenyl moiety and a ketone functional group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting metabolic pathways relevant to disease processes. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It could interact with specific receptors, altering their activity and leading to downstream effects on cell signaling.

Research Findings

Research has demonstrated various biological activities associated with this compound:

- Anti-inflammatory Properties : Studies indicate that this compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

- Antioxidant Activity : The compound has shown potential antioxidant properties, suggesting it could help mitigate oxidative stress in cells.

- Anticancer Effects : Preliminary data indicate that it may possess anticancer activity, particularly against specific cancer cell lines. Further studies are required to elucidate its efficacy and mechanism in cancer therapy.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Inflammation : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

- Cancer Cell Line Evaluation : A study involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

Data Table of Biological Activities

Scientific Research Applications

Research indicates that 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound has shown potential to mitigate oxidative stress, which is crucial in various pathological conditions.

- Anticancer Effects : Initial evaluations have indicated that it may possess cytotoxic effects against specific cancer cell lines, prompting further investigation into its mechanisms of action.

Study on Inflammation

In vitro assays demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions.

Cancer Cell Line Evaluation

A study evaluating the compound's effects on various cancer cell lines showed a reduction in cell viability and induction of apoptosis. The half-maximal inhibitory concentration (IC50) values varied among different cell lines, indicating selective cytotoxicity and the need for further exploration of its anticancer potential.

Data Table of Biological Activities

| Activity | Observation |

|---|---|

| Anti-inflammatory | Significant reduction of pro-inflammatory cytokines in LPS-stimulated macrophages |

| Antioxidant | Potential to mitigate oxidative stress |

| Anticancer | Induced apoptosis in various cancer cell lines; selective cytotoxicity observed |

Scientific Research Applications

The unique structure of this compound suggests several avenues for research:

- Medicinal Chemistry : Its potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.

- Biochemical Studies : Investigating its interactions with enzymes or receptors can provide insights into its pharmacological mechanisms.

- Synthetic Chemistry : The compound's complex structure allows for exploration in organic synthesis and the development of related compounds.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Key Observations :

- Steric Effects : The 3-methyl group increases steric hindrance, which may limit rotational freedom and affect binding to biological targets .

- Electronic Effects : Halogenated derivatives (e.g., chloro, bromo) introduce electronegative substituents that influence electronic interactions, such as hydrogen bonding or dipole-dipole forces .

Q & A

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.